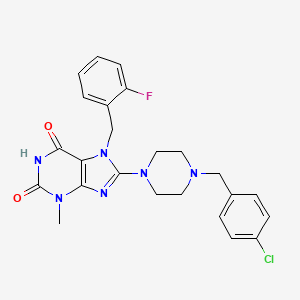
1-(3,5-dimethylphenyl)-N-(2-methoxybenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-dimethylphenyl)-N-(2-methoxybenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer-Supported Benzylamides in Peptide Synthesis
A study by Albericio & Bárány (2009) explored polymer-supported benzylamides for the solid-phase synthesis of C-terminal peptide amides. This method facilitates peptide chain elaboration and cleavage of the anchoring linkage in trifluoroacetic acid-dichloromethane.
Tetrel Bonding Interactions in Triazole Derivatives
A study by Ahmed et al. (2020) investigated the synthesis and characterization of triazole derivatives with α-ketoester functionality and phenyl substituents. These compounds form self-assembled dimers in solid state, establishing O⋯π-hole tetrel bonding interactions. The study provides insights into the influence of substituents on the nucleophilic/electrophilic nature of certain groups, impacting tetrel bond interaction energy. The details can be found in their publication in CrystEngComm (Ahmed et al., 2020).
Applications in Molecular and Electronic Analysis
The work of Beytur & Avinca (2021) focused on synthesizing heterocyclic triazol-5-ones and analyzing their geometric, electronic, and nonlinear optical properties. This research, published in Heterocyclic Communications, offers valuable insights into the electronic properties and spectroscopic behavior of these compounds (Beytur & Avinca, 2021).
Antioxidant and Antimicrobial Properties
Brahmi et al. (2018) synthesized semicarbazone-triazole hybrid derivatives and evaluated their in vitro antioxidant and antimicrobial activities. Their research, published in Molecular Biology Reports, highlights the potential of these derivatives in developing new drugs with good oral bioavailability (Brahmi et al., 2018).
Biological Activity and Antioxidant Synthesis
Gilava et al. (2020) conducted a potent synthesis of triazolopyrimidines with antimicrobial and antioxidant activities. Their findings contribute to the understanding of the biological activities of these compounds (Gilava et al., 2020).
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-5-(methoxymethyl)-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-14-9-15(2)11-17(10-14)25-18(13-27-3)20(23-24-25)21(26)22-12-16-7-5-6-8-19(16)28-4/h5-11H,12-13H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCMRPZWDPSHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-methylurea](/img/structure/B2531034.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2531039.png)

![2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2531042.png)
![7-Fluoro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531043.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2531046.png)

![methyl 2-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2531053.png)
![(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2531054.png)
![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)
![1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2531056.png)
